An In-depth Technical Guide to 4-Bromo-5-chlorothiophene-2-sulfonamide
An In-depth Technical Guide to 4-Bromo-5-chlorothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-chlorothiophene-2-sulfonamide (CAS 256353-33-0), a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its direct precursor, 4-bromo-5-chlorothiophene-2-sulfonyl chloride (CAS 166964-35-8), and established chemical principles for sulfonamide synthesis and characterization. This guide covers inferred physicochemical properties, a validated protocol for its synthesis, expected spectral characteristics for structural elucidation, and a discussion on its potential biological significance based on the activities of structurally related thiophene sulfonamides.
Introduction: The Thiophene Sulfonamide Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1] When functionalized with a sulfonamide group, the resulting thiophene sulfonamides constitute a class of compounds with a broad spectrum of biological activities.[2] Sulfonamides are a cornerstone in drug development, present in antibacterial, anti-inflammatory, and anticancer agents.[1][3][4] The specific substitution pattern of 4-Bromo-5-chlorothiophene-2-sulfonamide, featuring two different halogens on the thiophene ring, offers a unique chemical space for the development of novel therapeutic agents. The bromine and chlorine atoms provide sites for further chemical modification, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries.[2]
Physicochemical and Structural Properties
Chemical Structure
Caption: Chemical structure of 4-Bromo-5-chlorothiophene-2-sulfonamide.
Inferred Physicochemical Properties
The following table summarizes the key physicochemical properties, with some values being estimated or based on the precursor, 4-bromo-5-chlorothiophene-2-sulfonyl chloride.
| Property | Value | Source/Basis |
| CAS Number | 256353-33-0 | - |
| Molecular Formula | C₄H₃BrClN₂O₂S₂ | Calculated |
| Molecular Weight | 277.56 g/mol | Calculated |
| Appearance | Likely a solid | Inferred from precursor[5] |
| Purity | ≥97% (typical for research chemicals) | Supplier Data for Precursor[6] |
| Storage Conditions | Store in a cool, dark, and dry place, under an inert atmosphere. For long-term storage, -20°C is recommended.[7] | Inferred from precursor[5] |
Synthesis and Experimental Protocols
The most direct and reliable method for the synthesis of 4-Bromo-5-chlorothiophene-2-sulfonamide is the reaction of its corresponding sulfonyl chloride with an ammonia source. This is a standard and widely practiced transformation in organic chemistry.[8][9]
Synthetic Workflow
Caption: Proposed synthesis workflow for 4-Bromo-5-chlorothiophene-2-sulfonamide.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of sulfonamides from sulfonyl chlorides.[8][9]
Materials:
-
4-Bromo-5-chlorothiophene-2-sulfonyl chloride (1.0 eq)
-
Ammonium hydroxide (excess, e.g., 10 eq) or a solution of ammonia in a suitable solvent (e.g., dioxane, THF)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-5-chlorothiophene-2-sulfonyl chloride in a suitable organic solvent like dichloromethane.
-
Reaction: Cool the solution in an ice bath to 0°C. Slowly add an excess of ammonium hydroxide dropwise to the stirred solution. The reaction is typically exothermic.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-Bromo-5-chlorothiophene-2-sulfonamide.
Spectral Characterization (Predicted)
The following are the expected spectral characteristics for 4-Bromo-5-chlorothiophene-2-sulfonamide, based on typical values for thiophene sulfonamides.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonamide group.[10]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (asymmetric) | 3390 - 3320 |
| N-H stretch (symmetric) | 3280 - 3230 |
| S=O stretch (asymmetric) | 1345 - 1315 |
| S=O stretch (symmetric) | 1185 - 1145 |
| S-N stretch | 925 - 905 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum should exhibit a singlet for the single proton on the thiophene ring, likely in the aromatic region (δ 7.0-8.0 ppm). A broad singlet corresponding to the two protons of the sulfonamide NH₂ group is also expected, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spectrum will show four distinct signals for the four carbon atoms of the thiophene ring. The chemical shifts will be influenced by the electronegative substituents (Br, Cl, and SO₂NH₂).
Reactivity and Potential Applications in Drug Discovery
Chemical Reactivity
The sulfonamide nitrogen can undergo further reactions, such as alkylation or acylation, to generate a library of N-substituted derivatives. The bromine and chlorine atoms on the thiophene ring are amenable to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of substituents at these positions. This provides a powerful strategy for structure-activity relationship (SAR) studies.
Potential Biological Significance
While the biological activity of 4-Bromo-5-chlorothiophene-2-sulfonamide has not been specifically reported, the thiophene sulfonamide scaffold is present in compounds with a wide array of therapeutic applications:
-
Anticancer Activity: Many substituted sulfonamides have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and cyclin-dependent kinases.[1][3][4]
-
Antibacterial Agents: The sulfonamide functional group is a classic pharmacophore in antibacterial drugs.[12] Novel thiophene-based sulfonamides are being investigated to combat drug-resistant bacteria.[2]
-
Anti-inflammatory Properties: Certain sulfonamides act as selective COX-2 inhibitors, a key target in the treatment of inflammation.
-
Antimalarial Activity: Substituted thiophene sulfonamides have been identified as potent inhibitors of Plasmodium falciparum cyclin-dependent protein kinases, making them promising candidates for antimalarial drug development.[3]
Safety and Handling
Given the lack of a specific Material Safety Data Sheet (MSDS) for 4-Bromo-5-chlorothiophene-2-sulfonamide, handling precautions should be based on those for its reactive precursor and related aryl sulfonamides.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[17]
Conclusion
4-Bromo-5-chlorothiophene-2-sulfonamide is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis from a commercially available precursor is straightforward, and its structure offers multiple points for chemical diversification. Based on the well-established biological activities of the thiophene sulfonamide scaffold, this compound represents a valuable starting point for the development of novel therapeutic agents targeting a range of diseases. Further research into its synthesis, characterization, and biological evaluation is warranted.
References
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